

PF-06291874 Discontinuation: A Technical Overview

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Compound of Interest		
Compound Name:	PF-06291874	
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For immediate use by research, scientific, and drug development professionals.

This technical support center provides detailed information regarding the discontinuation of the glucagon receptor antagonist, **PF-06291874**. The following question-and-answer format addresses potential issues and provides data from key clinical trials to inform your ongoing research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of **PF-06291874**?

While Pfizer did not release a detailed official statement outlining the precise reasons, analysis of the Phase II clinical trial data suggests that the discontinuation was likely due to a constellation of off-target adverse effects.[1][2] Although **PF-06291874** demonstrated efficacy in lowering blood glucose and HbA1c levels in patients with Type 2 Diabetes Mellitus, a consistent pattern of undesirable side effects was observed across multiple studies.[3][4][5] These included elevations in low-density lipoprotein (LDL) cholesterol, increases in blood pressure, and elevated levels of hepatic transaminases (ALT and AST).[3][4][5]

Q2: Was **PF-06291874** effective in its primary goal of glycemic control?

Yes, clinical trials demonstrated that **PF-06291874** was effective in reducing key markers of glycemic control in patients with Type 2 Diabetes.



In a 12-week study of patients on a background of metformin therapy, **PF-06291874** resulted in dose-dependent reductions in HbA1c ranging from -0.67% to -0.93% and fasting plasma glucose (FPG) reductions from -16.6 to -33.3 mg/dL.[3] Similarly, a 28-day monotherapy study showed dose-dependent placebo-adjusted reductions in mean daily glucose from 40.3 to 68.8 mg/dL and FPG from 27.1 to 57.2 mg/dL.[4]

Q3: What specific adverse events were consistently observed with PF-06291874 treatment?

Across Phase II studies, the following adverse events were consistently reported:

- Elevated LDL Cholesterol: Small, non-dose-dependent increases in LDL cholesterol of less than 10% were observed.[3]
- Increased Blood Pressure: Small, non-dose-related increases in both systolic (>2 mm Hg)
 and diastolic (>1 mm Hg) blood pressure were noted.[3]
- Elevated Hepatic Transaminases: Modest, non-dose-dependent median increases in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were observed.[3][5] While these were generally not associated with changes in bilirubin, some patients experienced ALT/AST elevations greater than three times the upper limit of normal.[5]
- Weight Gain: Small increases in body weight (less than 0.5 kg) were observed in some patient groups compared to placebo.[3]

It is important to note that the incidence of hypoglycemia was low and comparable to placebo. [3][4]

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from two prominent Phase II clinical trials of **PF-06291874**.

Table 1: Efficacy Outcomes of **PF-06291874** (12-Week Study on Metformin Background)[3]



Parameter	Placebo	PF-06291874 (30 mg)	PF-06291874 (60 mg)	PF-06291874 (100 mg)
Mean Change in HbA1c from Baseline (%)	-0.24	-0.67	-0.81	-0.93
Mean Change in FPG from Baseline (mg/dL)	+2.9	-16.6	-25.8	-33.3

Table 2: Key Safety Findings for PF-06291874[3][4]

Adverse Event	Observation	
LDL Cholesterol	Small, non-dose-dependent increases (<10%) [3]	
Blood Pressure	Small, non-dose-related increases (Systolic >2 mmHg, Diastolic >1 mmHg)[3]	
Alanine Aminotransferase (ALT)	Modest, non-dose-dependent median increases (range, 37.6–48.7 U/L vs placebo)[3]	
Aspartate Aminotransferase (AST)	Modest, non-dose-dependent median increases (range, 33.3–36.6 U/L vs placebo)[3]	
Body Weight	Small increases (<0.5 kg) vs placebo[3]	
Hypoglycemia	Incidence low and similar to placebo[3][4]	

Experimental Protocols

While full, detailed experimental protocols are not publicly available, the following summarizes the methodologies of key Phase II studies based on published literature.

12-Week, Randomized, Dose-Response Study (NCT01856595)[3]

 Objective: To assess the efficacy and safety of different doses of PF-06291874 in adults with Type 2 Diabetes inadequately controlled on metformin.



- Design: A randomized, double-blind, placebo-controlled, parallel-group study.
- Patient Population: 206 patients with Type 2 Diabetes on a stable dose of metformin.
- Intervention: Patients were randomized to receive placebo or PF-06291874 at doses of 30 mg, 60 mg, or 100 mg once daily for 12 weeks.
- Key Assessments:
 - Glycosylated hemoglobin (HbA1c) and fasting plasma glucose (FPG) were measured at baseline and throughout the study.
 - Safety endpoints, including adverse events, clinical laboratory tests (including lipids and hepatic enzymes), and vital signs, were monitored.

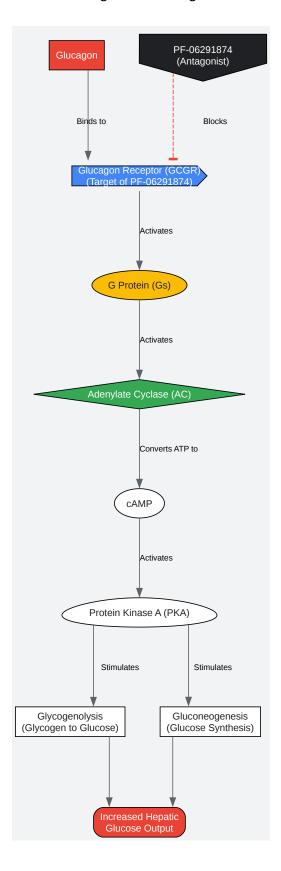
28-Day, Monotherapy, Dose-Finding Study (NCT02175121)[4]

- Objective: To assess the pharmacokinetics, pharmacodynamics, safety, and tolerability of **PF-06291874** as monotherapy in subjects with Type 2 Diabetes.
- Design: A randomized, placebo-controlled, multicenter study.
- Patient Population: 172 subjects with Type 2 Diabetes.
- Intervention: After a washout period for any existing antidiabetic therapy, subjects were randomized to receive placebo or PF-06291874 at doses of 15, 35, 75, or 150 mg once daily for 28 days.
- Key Assessments:
 - Mean daily glucose (MDG) and fasting plasma glucose (FPG) were assessed at baseline and at the end of the treatment period.
 - Safety and tolerability were monitored through the recording of adverse events, laboratory tests, and other safety parameters.

Glucagon Receptor Signaling Pathway



The following diagram illustrates the simplified signaling pathway of the glucagon receptor in a hepatocyte, which **PF-06291874** was designed to antagonize.





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Caption: Glucagon receptor signaling pathway in hepatocytes.

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